molecular formula C21H25N3O2S2 B2613804 N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252849-66-3

N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2613804
CAS No.: 1252849-66-3
M. Wt: 415.57
InChI Key: UUXPEWJYUQDAOZ-UHFFFAOYSA-N
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Description

“N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound. It contains a total of 55 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . It has 1 tertiary amide (aliphatic) and 1 urea (-thio) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl group, which is a bicyclic structure with a sulfur atom in one of the rings . The molecule also contains a benzyl group and an ethyl group, indicating the presence of both aromatic and aliphatic components .

Scientific Research Applications

Dual Inhibitory Activity on Enzymes

Research has shown that derivatives of the thieno[2,3-d]pyrimidine scaffold, closely related to the chemical structure , exhibit potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell proliferation. These compounds, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, demonstrate significant potential as antitumor agents due to their ability to inhibit human TS and DHFR with high potency (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Activity

Certain derivatives have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), showing potent and selective inhibition against pathogens like Toxoplasma gondii and Mycobacterium avium. These findings highlight the compound's relevance in treating opportunistic infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Structural Analysis and Synthesis

The structural elucidation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has provided insights into their conformation and potential interactions with biological targets. These studies contribute to the understanding of how structural features influence biological activity and can guide the design of more effective therapeutic agents (Subasri et al., 2016).

Anticancer Activity

Compounds synthesized from thieno[3,2-d]pyrimidine derivatives have been tested for their anticancer activity, showing promising results against various cancer cell lines. This underscores the potential of these compounds in developing new anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).

Biological Activity Enhancement

Novel synthesis methods and evaluations have led to the discovery of compounds with enhanced biological activities, including antimicrobial and anti-inflammatory effects. These developments indicate the versatility and potential of the compound's derivatives for various therapeutic applications (Wanare, 2022).

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-4-23(13-16-8-6-5-7-9-16)18(25)14-28-21-22-17-10-11-27-19(17)20(26)24(21)12-15(2)3/h5-11,15H,4,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXPEWJYUQDAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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